molecular formula C11H7BrOS B2759594 5-Bromo-4-phenylthiophene-2-carbaldehyde CAS No. 1138326-95-0

5-Bromo-4-phenylthiophene-2-carbaldehyde

Cat. No.: B2759594
CAS No.: 1138326-95-0
M. Wt: 267.14
InChI Key: ZMAPHWPOKXUIHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-phenylthiophene-2-carbaldehyde typically involves the bromination of 4-phenylthiophene-2-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction conditions usually include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-phenylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-phenylthiophene-2-carbaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-phenylthiophene-2-carbaldehyde is primarily related to its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . Additionally, the bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylthiophene-2-carbaldehyde: Lacks the bromine substitution, resulting in different reactivity and applications.

    5-Bromo-2-thiophenecarboxaldehyde:

Uniqueness

5-Bromo-4-phenylthiophene-2-carbaldehyde is unique due to the presence of both the bromine atom and the phenyl group on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic synthesis, material science, and pharmaceutical research.

Properties

IUPAC Name

5-bromo-4-phenylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-11-10(6-9(7-13)14-11)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAPHWPOKXUIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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